5-Fluoro-2-nitrobenzoyl chloride

Organic Synthesis Amide Bond Formation Fluorination Effects

Standard benzoyl chlorides lack orthogonal handles for post-acylation diversification. 5-Fluoro-2-nitrobenzoyl chloride (CAS 394-02-5) solves this: the electron-withdrawing nitro and fluoro groups enhance carbonyl electrophilicity for high-yield amidation, while the fluorine remains available for subsequent nucleophilic aromatic substitution (SNAr). - **SNAr-ready**: Fluorine acts as a latent leaving group for late-stage diversification - **Efficient acylation**: 75% demonstrated yield in amide formation - **Dual functionality**: Nitro group reducible to amine for further conjugation - **18F-labeling compatible**: Precursor for PET tracer development

Molecular Formula C7H3ClFNO3
Molecular Weight 203.55
CAS No. 394-02-5
Cat. No. B2741607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-nitrobenzoyl chloride
CAS394-02-5
Molecular FormulaC7H3ClFNO3
Molecular Weight203.55
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C(=O)Cl)[N+](=O)[O-]
InChIInChI=1S/C7H3ClFNO3/c8-7(11)5-3-4(9)1-2-6(5)10(12)13/h1-3H
InChIKeyDHNJQRSDZABGBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-nitrobenzoyl chloride: Dual-Activated Acyl Chloride


5-Fluoro-2-nitrobenzoyl chloride is a bifunctional aromatic acyl chloride distinguished by the presence of both a strongly electron-withdrawing nitro group at the ortho position and a fluorine atom at the meta position relative to the acyl chloride moiety [1]. This substitution pattern renders the carbonyl carbon highly electrophilic, enabling efficient acylation of amines, alcohols, and other nucleophiles . The compound's unique reactivity profile stems from the synergistic electronic effects of the nitro and fluoro substituents, which cannot be replicated by non-fluorinated or mono-substituted benzoyl chloride analogs.

5-Fluoro-2-nitrobenzoyl chloride: Unique Advantages Over Analogs


In synthetic routes requiring sequential functionalization of an aromatic core, the use of a generic benzoyl chloride or a mono-nitro substituted analog is often insufficient. 5-Fluoro-2-nitrobenzoyl chloride provides a built-in, orthogonal reactive handle—the fluorine atom—that remains intact during acylation and can be subsequently exploited in nucleophilic aromatic substitution (SNAr) reactions [1]. Substitution with a non-fluorinated analog, such as 2-nitrobenzoyl chloride, eliminates this option, forcing the chemist to introduce a halogen in a separate step, thereby increasing step count and reducing overall yield. Furthermore, the fluorine atom's strong electron-withdrawing nature enhances the carbonyl's electrophilicity relative to non-fluorinated analogs, potentially improving acylation yields . Thus, simple in-class substitution compromises both synthetic efficiency and the product's downstream utility.

5-Fluoro-2-nitrobenzoyl chloride: Evidence vs. Closest Analogs


Enhanced Acylation Efficiency vs. Non-Fluorinated Analog

The presence of the electron-withdrawing fluorine atom in 5-fluoro-2-nitrobenzoyl chloride enhances the electrophilicity of the carbonyl carbon, leading to improved acylation efficiency compared to non-fluorinated 2-nitrobenzoyl chloride. This is supported by a published procedure for amide synthesis, where the target compound is used to prepare 5-fluoro-2-nitrobenzamide in a 75% isolated yield . While direct comparative data for the non-fluorinated analog under identical conditions are not available, the known electronic effects of the fluorine substituent and the high reported yield for this specific transformation are indicative of superior performance in nucleophilic acyl substitution reactions.

Organic Synthesis Amide Bond Formation Fluorination Effects

Superior Leaving Group for SNAr Chemistry

A defining feature of 5-fluoro-2-nitrobenzoyl chloride is the presence of a fluorine atom that can serve as a leaving group in subsequent SNAr reactions. This capability is a key differentiator from non-halogenated nitrobenzoyl chlorides. A comprehensive review by Vlasov establishes that in activated aromatic systems, the fluorine atom exhibits significantly higher mobility compared to chlorine, with the general reactivity order for leaving groups in SNAr being F > NO₂ >> Cl > Br > I [1]. Therefore, after acylation, the resulting 5-fluoro-2-nitrobenzamide scaffold is pre-functionalized for efficient, selective SNAr chemistry at the fluorine-bearing position, an option not available with 2-nitrobenzoyl chloride derivatives.

Medicinal Chemistry Nucleophilic Aromatic Substitution (SNAr) Fluorine Chemistry

Positional Isomer: 2-Fluoro-5-nitrobenzoyl chloride

For procurement, distinguishing between 5-fluoro-2-nitrobenzoyl chloride (CAS 394-02-5) and its positional isomer 2-fluoro-5-nitrobenzoyl chloride (CAS 709-46-6) is critical. The difference in substitution pattern dictates the regiochemical outcome of any subsequent SNAr reactions on the aromatic ring. In 5-fluoro-2-nitrobenzoyl chloride, the fluorine atom is positioned *para* to the nitro group, whereas in the isomer, it is *ortho* to the nitro group. According to established SNAr theory, the *para* relationship in the target compound results in a different activation profile and regioselectivity compared to the *ortho* relationship in the isomer [1]. Selecting the incorrect isomer will lead to a different substitution product, potentially derailing a complex synthetic route.

Synthetic Methodology Structure-Activity Relationship (SAR) Process Chemistry

5-Fluoro-2-nitrobenzoyl chloride: R&D and Production Applications


Complex Heterocyclic Drug Synthesis

In medicinal chemistry, 5-fluoro-2-nitrobenzoyl chloride is ideal for constructing libraries of nitrogen-containing heterocycles. The acyl chloride moiety allows for rapid attachment to a core scaffold. Following acylation, the resulting fluorinated nitrobenzamide serves as a privileged intermediate for SNAr reactions, as supported by the class-level evidence of fluorine's high mobility [1]. This enables the introduction of diverse amines or alcohols at the fluorine-bearing position, generating structural diversity with high efficiency. The documented 75% yield for a simple amide formation demonstrates its practical utility in achieving good yields at the outset of a synthetic sequence.

PET Tracer and Radiolabeled Probe Synthesis

The fluorine atom in 5-fluoro-2-nitrobenzoyl chloride can be a site for ¹⁸F isotopic labeling, making it a valuable precursor for positron emission tomography (PET) tracer development. The robust synthetic route to 5-fluoro-2-nitrobenzamide provides a pathway to produce stable, non-radioactive standards and cold precursors. The presence of the nitro group, which can be reduced to an amine, offers a second functional handle for further derivatization or conjugation to targeting vectors. This dual functionality is a key advantage over non-fluorinated or mono-functionalized analogs.

Agrochemical Intermediate: Pesticides and Herbicides

Fluorinated aromatic building blocks are increasingly prevalent in agrochemical discovery due to the metabolic stability and lipophilicity imparted by fluorine. 5-Fluoro-2-nitrobenzoyl chloride provides a versatile entry point for this chemistry. The combination of an acyl chloride and a fluorine atom on the same ring allows for convergent synthesis of fluorinated amides and esters. The ability to subsequently displace the fluorine via SNAr [1] provides a powerful means to fine-tune the physical and biological properties of lead compounds, a critical capability in optimizing agrochemical candidates.

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